2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O5 and its molecular weight is 359.342. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Oxidation reactivity studies and synthetic routes of related pyridinyl and diphenylacetamide compounds have been explored, demonstrating chemical transformations and structural characterizations, which are foundational for understanding the reactivity and potential applications of similar compounds (Pailloux et al., 2007).
Synthons for Protecting Groups
The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting acetamidine in various synthetic sequences highlights the role of similar oxadiazole derivatives in synthetic chemistry, offering insights into protecting group strategies that could be applicable to the synthesis and modification of the compound (Moormann et al., 2004).
Antimicrobial Agents
Research into the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials structurally related to the compound of interest, provides a framework for understanding how such compounds could be developed into antimicrobial agents (Hossan et al., 2012).
Corrosion Inhibitors
The development of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors illustrates the application of acetamide derivatives in materials science, suggesting potential protective applications for related compounds (Yıldırım & Cetin, 2008).
Biological Screening
Synthesis and biological screening of acetamide derivatives bearing azinane and oxadiazole cores for antibacterial activity demonstrate the pharmacological potential of such compounds, guiding the exploration of similar structures for drug development (Iqbal et al., 2017).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-2-25-12-4-3-10(7-18-12)16-19-13(26-20-16)8-17-11(22)9-21-14(23)5-6-15(21)24/h3-4,7H,2,5-6,8-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMMQKCRFRTHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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